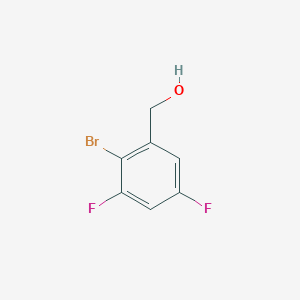

2-Bromo-3,5-difluorobenzenemethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves bromination and fluorination reactions . For instance, the synthesis of various derivatives based on 5-aryl-2-bromo-3-hexylthiophene was achieved via a palladium-catalyzed Suzuki cross-coupling reaction . This involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was determined using X-ray crystallography . The molecule crystallized in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of 1-Bromo-3,5-difluorobenzene were determined using various methods .Wissenschaftliche Forschungsanwendungen

Infrared Spectroscopy Analysis

2-Bromo-3,5-difluorobenzenemethanol: can be used in infrared (IR) spectroscopy to study compound and solvent interactions. This technique is essential for characterizing molecular vibrational transitions and identifying functional groups in organic and inorganic compounds. The compound’s interaction with various solvents can reveal important data about solvent effects on IR spectra .

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry , derivatives of 2-Bromo-3,5-difluorobenzenemethanol can be designed to increase the oxygen affinity of human hemoglobin or to inhibit sickle erythrocytes. These derivatives can also show properties like anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant .

Material Science

This compound serves as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science. These derivatives are utilized as molecular receptors, building blocks in crystal engineering, and as steroid conjugates .

Suzuki Cross-Coupling Reactions

2-Bromo-3,5-difluorobenzenemethanol: is involved in Suzuki cross-coupling reactions to synthesize various derivatives. These reactions are pivotal for creating new compounds with potential pharmacological applications, including biofilm inhibition and anti-thrombolytic activities .

Hemolytic Activity Studies

The derivatives synthesized from 2-Bromo-3,5-difluorobenzenemethanol can be studied for their hemolytic activities . This is crucial for understanding the compound’s interaction with red blood cells and its potential use in treating blood disorders .

Biofilm Inhibition Research

Research into biofilm inhibition is another application. Derivatives of 2-Bromo-3,5-difluorobenzenemethanol can be tested for their ability to prevent the formation of biofilms, which is significant in combating bacterial infections .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of a compound depend on its potential applications. For example, 2-bromo-3,3,3-trifluoropropene (2-BTP) is finding application as a fire extinguishing agent in confined spaces . Similarly, 5-bromo-4′,5′-bis(dimethylamino)fluorescein exhibited pH-dependent fluorescence, showing strong emission only at pH 3–6 . This compound can be used in various cross-coupling reactions to prepare derivatives and take advantage of its unique emission properties .

Eigenschaften

IUPAC Name |

(2-bromo-3,5-difluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHABCPTQANVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)

![1-benzyl-N-isobutyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927846.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)

![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/no-structure.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)